molecular formula C21H20N4O5S2 B11497734 4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide

4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide

Cat. No.: B11497734
M. Wt: 472.5 g/mol
InChI Key: AAXDNFGGNDWSMG-UHFFFAOYSA-N
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Description

4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by its complex structure, which includes a methoxy group, a thiadiazole ring, a pyrrolidinone moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides under acidic or basic conditions.

    Attachment of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through the reaction of an appropriate amine with a diketone.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired benzamide structure.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or thiadiazole moieties.

    Reduction: Reduction reactions can occur at the sulfonyl group or the pyrrolidinone ring.

    Substitution: Substitution reactions can take place at various positions on the benzamide ring, thiadiazole ring, or pyrrolidinone moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide

Uniqueness

The uniqueness of 4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.

Properties

Molecular Formula

C21H20N4O5S2

Molecular Weight

472.5 g/mol

IUPAC Name

4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-oxo-4-phenylpyrrolidin-1-yl)sulfonylbenzamide

InChI

InChI=1S/C21H20N4O5S2/c1-13-23-24-21(31-13)22-20(27)15-8-9-17(30-2)18(10-15)32(28,29)25-12-16(11-19(25)26)14-6-4-3-5-7-14/h3-10,16H,11-12H2,1-2H3,(H,22,24,27)

InChI Key

AAXDNFGGNDWSMG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CC(CC3=O)C4=CC=CC=C4

Origin of Product

United States

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